tert-Butyl (2-chloroquinolin-6-yl)carbamate
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Overview
Description
tert-Butyl (2-chloroquinolin-6-yl)carbamate is a chemical compound with the molecular formula C14H15ClN2O2 and a molecular weight of 278.73 g/mol It is a derivative of quinoline and carbamate, featuring a tert-butyl group and a chlorine atom attached to the quinoline ring
Preparation Methods
The synthesis of tert-Butyl (2-chloroquinolin-6-yl)carbamate typically involves the reaction of 2-chloroquinoline-6-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-Butyl (2-chloroquinolin-6-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-chloroquinolin-6-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloroquinolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl (2-chloroquinolin-6-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate: This compound also features a tert-butyl carbamate group but has a pyrimidine ring instead of a quinoline ring.
tert-Butyl (1-(6-bromo-3-chloroquinolin-4-yl)piperidin-4-yl)carbamate: This compound has a similar quinoline structure but includes additional substituents like bromine and a piperidine ring.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound contains a piperidine ring with two oxo groups, differing significantly in structure from the quinoline derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the quinoline and carbamate functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15ClN2O2 |
---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
tert-butyl N-(2-chloroquinolin-6-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)16-10-5-6-11-9(8-10)4-7-12(15)17-11/h4-8H,1-3H3,(H,16,18) |
InChI Key |
CJEHZNXODKOJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)Cl |
Origin of Product |
United States |
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